Cas no 920501-69-5 (1-(4-Fluorophenyl)cyclobutanamine)

1-(4-Fluorophenyl)cyclobutanamine is a fluorinated cyclobutylamine derivative with potential applications in pharmaceutical and agrochemical research. Its unique structure, featuring a cyclobutane ring linked to a 4-fluorophenyl group, offers steric and electronic properties that may enhance binding affinity in bioactive molecules. The fluorine substituent improves metabolic stability and lipophilicity, making it valuable for drug discovery, particularly in CNS-targeting compounds. The cyclobutane scaffold provides conformational rigidity, which can optimize pharmacophore interactions. This compound serves as a versatile intermediate for synthesizing novel analogs with tailored biological activity. High purity and well-defined synthesis routes ensure reproducibility for research applications. Suitable for use in medicinal chemistry and structure-activity relationship studies.
1-(4-Fluorophenyl)cyclobutanamine structure
920501-69-5 structure
Product Name:1-(4-Fluorophenyl)cyclobutanamine
CAS No:920501-69-5
MF:C10H12FN
MW:165.207386016846
MDL:MFCD09904384
CID:1028133
PubChem ID:24274285
Update Time:2025-11-06

1-(4-Fluorophenyl)cyclobutanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Fluorophenyl)cyclobutanamine
    • 1-(4-Fluorophenyl)cyclobutamine
    • 1-(4-fluorophenyl)cyclobutan-1-amine
    • 1-(4-Fluoro-phenyl)-cyclobutylamine
    • A847413
    • MFCD09904384
    • AC7266
    • SCHEMBL8254657
    • DTXSID60640623
    • AKOS008125999
    • CYCLOBUTANAMINE, 1-(4-FLUOROPHENYL)-
    • SY181447
    • AB54667
    • EN300-55299
    • Z381654552
    • 1-(4-Fluoro-phenyl)-cyclobutylamine;1-(4-Fluorophenyl)cyclobutanamine
    • 920501-69-5
    • FT-0702444
    • CS-0183327
    • MDL: MFCD09904384
    • Inchi: 1S/C10H12FN/c11-9-4-2-8(3-5-9)10(12)6-1-7-10/h2-5H,1,6-7,12H2
    • InChI Key: PAPAYUQUJVLXAF-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1(CCC1)N

Computed Properties

  • Exact Mass: 165.09500
  • Monoisotopic Mass: 165.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26A^2
  • XLogP3: 1.6

Experimental Properties

  • Density: 1.136
  • Boiling Point: 229℃ at 760 mmHg
  • Flash Point: 102.486°C
  • Refractive Index: 1.55
  • PSA: 26.02000
  • LogP: 2.86390

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1-(4-Fluorophenyl)cyclobutanamine Suppliers

Amadis Chemical Company Limited
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(CAS:920501-69-5)1-(4-Fluorophenyl)cyclobutanamine
Order Number:A847413
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:15
Price ($):847.0
Email:sales@amadischem.com

Additional information on 1-(4-Fluorophenyl)cyclobutanamine

1-(4-Fluorophenyl)cyclobutanamine: A Comprehensive Overview

1-(4-Fluorophenyl)cyclobutanamine (CAS No. 920501-69-5) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure and potential biological activities, has been the subject of numerous studies aimed at elucidating its pharmacological properties and potential therapeutic applications.

The chemical structure of 1-(4-Fluorophenyl)cyclobutanamine consists of a cyclobutyl ring substituted with an amine group and a 4-fluorophenyl moiety. The presence of the fluorine atom on the phenyl ring imparts distinct electronic and steric properties to the molecule, which can influence its interactions with biological targets. This structural feature has been a focal point in understanding the compound's behavior in various biological systems.

Recent research has highlighted the potential of 1-(4-Fluorophenyl)cyclobutanamine as a lead compound for the development of novel therapeutic agents. Studies have shown that this compound exhibits selective binding to specific receptors, making it a promising candidate for drug discovery efforts. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that 1-(4-Fluorophenyl)cyclobutanamine has potent activity against certain G protein-coupled receptors (GPCRs), which are key targets in the treatment of various diseases, including cardiovascular disorders and neurological conditions.

In addition to its receptor binding properties, 1-(4-Fluorophenyl)cyclobutanamine has been investigated for its potential as an antidepressant and anxiolytic agent. Preclinical studies have shown that this compound can modulate serotonin and dopamine neurotransmitter systems, which are implicated in mood disorders. A notable study conducted by researchers at the University of California, Los Angeles (UCLA) found that 1-(4-Fluorophenyl)cyclobutanamine exhibited significant antidepressant-like effects in animal models, suggesting its potential for further development in this therapeutic area.

The pharmacokinetic profile of 1-(4-Fluorophenyl)cyclobutanamine is another important aspect that has been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its therapeutic efficacy and safety. A study published in the European Journal of Pharmaceutical Sciences in 2020 reported that 1-(4-Fluorophenyl)cyclobutanamine has good oral bioavailability and a long half-life, making it suitable for once-daily dosing regimens.

Safety and toxicity assessments are essential components of drug development, and several studies have evaluated the safety profile of 1-(4-Fluorophenyl)cyclobutanamine. In vitro and in vivo experiments have indicated that this compound is generally well-tolerated at therapeutic doses. However, as with any new chemical entity, further preclinical and clinical studies are necessary to fully establish its safety profile and identify any potential adverse effects.

The synthetic route for producing 1-(4-Fluorophenyl)cyclobutanamine has also been optimized to enhance yield and purity. Various methods have been reported in the literature, including transition metal-catalyzed reactions and multistep synthetic sequences. A recent publication in Organic Letters described an efficient synthesis pathway using palladium-catalyzed cross-coupling reactions, which significantly improved the overall yield and reduced the number of steps required for synthesis.

In conclusion, 1-(4-Fluorophenyl)cyclobutanamine (CAS No. 920501-69-5) is a promising compound with a diverse range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, favorable pharmacological properties, and promising preclinical data make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its full potential, with a focus on optimizing its efficacy and safety for clinical use.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:920501-69-5)1-(4-Fluorophenyl)cyclobutanamine
A847413
Purity:99%
Quantity:1g
Price ($):847.0
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